Nonyl 2,3-bis(dodecyloxy)propanoate
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Overview
Description
Nonyl 2,3-bis(dodecyloxy)propanoate is an ester compound characterized by its unique molecular structure, which includes a nonyl group and two dodecyloxy groups attached to a propanoate backbone. Esters like this compound are known for their diverse applications in various fields due to their chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonyl 2,3-bis(dodecyloxy)propanoate can be synthesized through the esterification of nonyl alcohol with 2,3-bis(dodecyloxy)propanoic acid. This reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Nonyl 2,3-bis(dodecyloxy)propanoate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts such as sulfuric acid or sodium methoxide.
Major Products Formed
Hydrolysis: Nonyl alcohol and 2,3-bis(dodecyloxy)propanoic acid.
Reduction: Nonyl alcohol and 2,3-bis(dodecyloxy)propanol.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Nonyl 2,3-bis(dodecyloxy)propanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants, plasticizers, and coatings.
Mechanism of Action
The mechanism of action of Nonyl 2,3-bis(dodecyloxy)propanoate in various applications is primarily due to its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic environments. This property makes it an effective surfactant, facilitating the formation of micelles and emulsions. In drug delivery, it can enhance the solubility and bioavailability of hydrophobic drugs .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Nonyl 2,3-bis(dodecyloxy)propanoate is unique due to its specific nonyl group, which imparts distinct physical and chemical properties compared to other esters. Its longer alkyl chain provides enhanced hydrophobic interactions, making it particularly useful in applications requiring strong surfactant properties .
Properties
CAS No. |
64713-49-1 |
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Molecular Formula |
C36H72O4 |
Molecular Weight |
569.0 g/mol |
IUPAC Name |
nonyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C36H72O4/c1-4-7-10-13-16-18-20-23-25-28-31-38-34-35(36(37)40-33-30-27-22-15-12-9-6-3)39-32-29-26-24-21-19-17-14-11-8-5-2/h35H,4-34H2,1-3H3 |
InChI Key |
NNSIZJQZHAJYOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC(C(=O)OCCCCCCCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
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